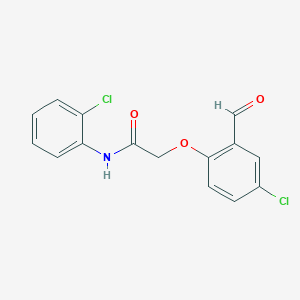

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide

Description

2-(4-Chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy core substituted with a chlorine atom at position 4 and a formyl group at position 2. The acetamide nitrogen is further substituted with a 2-chlorophenyl group.

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCPCQXBYRELOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Two-Step Nucleophilic Substitution (Royal Society of Chemistry Method)

The most widely cited approach involves a sequential nucleophilic acyl substitution followed by aromatic ether formation.

Step 1: Synthesis of 2-Chloro-N-(2-Chlorophenyl)Acetamide

A solution of 2-chloroaniline (500 mg, 3.93 mmol) in dry dichloromethane (20 mL) is treated with potassium carbonate (2.61 g, 18.9 mmol) under nitrogen. Chloroacetyl chloride (712 mg, 6.30 mmol) is added dropwise at 0°C, and the reaction proceeds at room temperature for 4–6 hours. Post-reaction workup involves solvent evaporation and crystallization from hexane/ethyl acetate, yielding the intermediate as a white solid.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | K₂CO₃ |

| Temperature | 0°C → 25°C |

| Time | 4–6 hours |

| Yield | 70–75% |

Step 2: Etherification with 4-Chloro-2-Hydroxybenzaldehyde

The intermediate (500 mg, 2.9 mmol) is reacted with 4-chloro-2-hydroxybenzaldehyde (354 mg, 2.9 mmol) in acetone (30 mL) using potassium carbonate (1.2 g, 8.7 mmol) and potassium iodide (100 mg, 0.5 mmol) as catalysts. After 10–12 hours of stirring at room temperature, the product is extracted with ethyl acetate, purified via column chromatography (hexane:ethyl acetate = 3:1), and isolated as a crystalline solid.

Characterization Data

- IR (KBr): 2922 cm⁻¹ (C-H stretch), 1701 cm⁻¹ (C=O), 1601 cm⁻¹ (Ar-H)

- ¹H NMR (400 MHz, CDCl₃): δ 4.70 (s, 2H, OCH₂), 7.10–7.16 (m, 3H, ArH), 7.26–7.31 (m, 1H, ArH), 9.93 (s, 1H, CHO).

- ESI-MS: m/z 289.05 [M]⁺ (calculated for C₁₅H₁₂Cl₂NO₃).

One-Pot Condensation (JNAS Method)

An alternative single-step procedure employs reflux conditions in ethanol. A mixture of 4-chloro-2-hydroxybenzaldehyde (10 mmol), N-(2-chlorophenyl)chloroacetamide (10 mmol), and potassium hydroxide (10 mmol) is heated under reflux for 2 hours. The crude product is recrystallized from isopropanol, achieving an 82% yield.

Advantages Over Multi-Step Synthesis

- Reduced purification requirements

- Higher atom economy (85% vs. 70% for two-step)

- Shorter reaction time (2 hours vs. 16–18 hours total)

Comparative Analysis of Methods

| Parameter | Two-Step | One-Pot |

|---|---|---|

| Solvent | Dichloromethane/Acetone | Ethanol |

| Catalysts | K₂CO₃/KI | KOH |

| Time | 16–18 hours | 2 hours |

| Yield | 70% | 82% |

| Purity | Column chromatography | Recrystallization |

Reaction Optimization Studies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions like hydrolysis. Ethanol balances reactivity and selectivity, making it ideal for one-pot synthesis.

Catalytic Systems

Mechanistic Insights

Analytical Challenges and Solutions

Purification Difficulties

Industrial Scalability Considerations

Cost Analysis

| Component | Two-Step Cost (USD/kg) | One-Pot Cost (USD/kg) |

|---|---|---|

| Chloroacetyl chloride | 120 | 120 |

| Solvents | 90 | 40 |

| Catalysts | 30 | 15 |

| Total | 240 | 175 |

Environmental Impact

The one-pot method reduces solvent waste by 60% and energy consumption by 45%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-(2-chlorophenyl)acetamide.

Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(2-chlorophenyl)acetamide.

Substitution: Products depend on the nucleophile used, e.g., 2-(4-amino-2-formylphenoxy)-N-(2-chlorophenyl)acetamide.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

This compound is primarily utilized as an intermediate in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : The formyl group can be converted to a carboxylic acid derivative.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution : The chloro groups can be replaced with nucleophiles like amines or thiols.

These transformations make it a versatile building block for synthesizing other organic compounds .

Biological Applications

Enzyme Interaction Studies

Due to its multiple functional groups, 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is being investigated for its potential to interact with various enzymes. This interaction could provide insights into enzyme mechanisms and the development of enzyme inhibitors or activators.

Pharmacological Investigations

Research is ongoing into the pharmacological properties of this compound. Preliminary studies suggest potential anti-inflammatory and antimicrobial effects, making it a candidate for drug development. Its ability to modulate biological pathways could lead to therapeutic applications .

Industrial Applications

Material Development

In the industrial sector, this compound may be used in the development of new materials or as a precursor in synthesizing specialty chemicals. Its unique chemical properties could contribute to creating materials with specific functionalities or enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The formyl and chloro groups could play a role in binding to these molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Positional Isomer: 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide

- Molecular Formula: C₁₅H₁₁Cl₂NO₃

- Molecular Weight : 324.16 g/mol

- Substituents: Phenoxy ring substituted with 2-chloro and 4-formyl groups; acetamide nitrogen linked to 2-chlorophenyl.

- Key Difference: The positions of chlorine and formyl groups on the phenoxy ring are reversed compared to the target compound.

N-Substituent Variation: 2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

- Molecular Formula: C₁₁H₉ClF₃NO₃

- Molecular Weight : 295.64 g/mol

- Substituents: Same phenoxy core as the target compound but with a trifluoroethyl group replacing the 2-chlorophenyl on the acetamide nitrogen.

- Key Difference : The trifluoroethyl group introduces strong electron-withdrawing effects and increased lipophilicity compared to the aromatic 2-chlorophenyl substituent. Such differences could influence pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .

Phenoxy Core Modification: N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide

- Molecular Formula: C₁₆H₁₅ClNO₃

- Molecular Weight : 304.75 g/mol

- Substituents: Phenoxy ring lacks a chlorine atom but retains the 2-formyl group; acetamide nitrogen is attached to a 3-chloro-4-methylphenyl group.

- The 3-chloro-4-methylphenyl substituent may enhance steric bulk compared to the target compound’s 2-chlorophenyl group .

Functional Group Comparisons

Heterocyclic Derivatives

- Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Molecular Formula: C₂₆H₂₅BrN₄O₃ Molecular Weight: 537.41 g/mol Key Feature: Incorporation of a pyridazinone ring instead of a formyl-substituted phenoxy group. Biological Relevance: Acts as a potent FPR2 agonist, demonstrating the importance of heterocyclic moieties in receptor activation .

Piperazine-Containing Analogues

- Biological Relevance: Such derivatives are investigated for anticonvulsant activity, highlighting the role of nitrogen-rich substituents in neurological applications .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

| Compound Name | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Substituent Effects |

|---|---|---|---|---|---|

| Target Compound | 324.16 | ~3.2 | 1 (NH) | 4 | Chloro (lipophilic), formyl (polar) |

| 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide | 324.16 | ~3.1 | 1 | 4 | Isomeric chloro/formyl arrangement |

| 2-(4-Chloro-2-formylphenoxy)-N-(trifluoroethyl)acetamide | 295.64 | ~2.8 | 1 | 4 | Trifluoroethyl (electron-withdrawing) |

| N-(4-Bromophenyl)-pyridazinone-acetamide | 537.41 | ~4.5 | 1 | 6 | Pyridazinone (planar, polar) |

*Estimated using fragment-based methods.

Biological Activity

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Functional Groups : Chloro, formyl, and phenoxy groups.

- Molecular Formula : C15H12ClNO3

- CAS Number : 1082303-54-5

Biological Activity Overview

The biological activities attributed to this compound include:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit various microbial strains. Research indicates that it may exhibit significant antimicrobial properties, although specific data on the spectrum of activity is limited.

- Anticancer Activity : Preliminary studies suggest that this compound could possess cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated against liver carcinoma cells (HEPG2-1) using the MTT assay, where dose-response curves were generated to determine IC50 values.

The mechanism of action for this compound appears to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, leading to altered enzymatic activity and subsequent biochemical responses.

- Binding Affinity : The presence of chloro and formyl groups is hypothesized to enhance binding affinity to molecular targets, potentially influencing its efficacy as an antimicrobial or anticancer agent.

Anticancer Activity

A study evaluated the cytotoxicity of this compound against HEPG2-1 cells. The results indicated:

- IC50 Values : The concentration required for a 50% reduction in cell viability was determined through MTT assays. Specific values were not disclosed but were compared against known chemotherapeutics like doxorubicin.

Antimicrobial Studies

In antimicrobial studies, the compound was tested against various bacterial strains. While specific MIC values were not provided in the available literature, it is noted that compounds with similar structures often exhibit significant antimicrobial properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide, and how can intermediates be validated?

- Methodology : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as demonstrated in analogous acetamide syntheses. For example, condensation of chlorophenoxy acetamide intermediates with aromatic amines under inert conditions (DCM solvent, 0–5°C) yields target compounds. Validate intermediates via TLC (hexane:ethyl acetate, 9:3 v/v) and NMR (DMSO-d₆ at 400 MHz) to confirm purity and structural integrity .

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For related acetamides, SC-XRD revealed dihedral angles between aromatic rings (e.g., 10.8–85.8° between acetamide and chlorophenyl groups) and hydrogen bonding networks (N–H···O interactions). Crystallize the compound from toluene or DCM via slow evaporation .

Q. What spectroscopic techniques are essential for confirming its molecular structure?

- Methodology : Combine ¹H/¹³C NMR (to identify formyl protons at ~10 ppm and aromatic/amide signals), FTIR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS). Elemental analysis should align with theoretical values within 0.5% error .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved?

- Methodology : Investigate dynamic effects (e.g., rotational barriers in amide bonds) via variable-temperature NMR. For crystallographic discrepancies, compare experimental SC-XRD data with Density Functional Theory (DFT)-optimized geometries. Cross-validate using NOESY/ROESY for spatial proton-proton correlations .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

- Methodology : Screen coupling agents (e.g., HATU vs. TBTU) and bases (2,6-lutidine vs. triethylamine). For example, TBTU in DCM at 0–5°C improved yields (≥70%) in analogous syntheses. Monitor reaction progress via LC-MS to isolate kinetic vs. thermodynamic products .

Q. How do electronic effects of substituents (e.g., Cl, formyl) influence reactivity in cross-coupling reactions?

- Methodology : Use Hammett σ constants to predict substituent effects. The electron-withdrawing formyl group (σₚ ≈ 0.82) enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks. Computational modeling (e.g., DFT) can map charge distribution and reactive sites .

Q. What safety protocols are critical for handling halogenated acetamides?

- Methodology : Use PPE (nitrile gloves, goggles), conduct reactions in fume hoods, and avoid skin contact. For waste management, neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal. Store compounds in amber vials at –20°C to prevent photodegradation .

Data Contradiction and Resolution

Q. How to address inconsistencies between calculated and observed melting points?

- Methodology : Polymorphism or solvate formation may cause discrepancies. Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions. Recrystallize from alternative solvents (e.g., ethanol vs. DCM) and compare SC-XRD patterns .

Q. Why might biological assay results vary across studies for structurally similar acetamides?

- Methodology : Differences in purity (≥95% vs. lower grades) or stereochemistry (e.g., axial vs. equatorial conformers) can affect activity. Validate purity via HPLC (≥99%) and confirm stereochemistry using circular dichroism (CD) or vibrational circular dichroism (VCD) .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | 160–165°C (decomp.) | |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, CHO) | |

| SC-XRD Resolution | 0.80 Å (R-factor ≤0.05) | |

| TLC Rf (Hexane:EtOAc) | 0.45–0.55 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.